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Compound of Interest

Compound Name: 2-Amino-3-methoxypropan-1-OL

CAS No.: 253443-56-0; 716314-11-3

Cat. No.: B2547303

Get Quote

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Content Focus: Mechanistic rationale, validated protocols, and scalability of key intermediates

for non-ionic radiocontrast agents.

Introduction: The Architecture of Non-Ionic Contrast
Agents
Non-ionic iodinated X-ray contrast agents, such as Iohexol, Iopamidol, and Ioversol, represent

the gold standard in modern radiodiagnostics due to their low osmolality, high water solubility,

and superior safety profiles[1]. The architectural core of these molecules relies on a highly

substituted triiodinated benzene ring, specifically derived from 5-amino-2,4,6-triiodoisophthalic

acid (ATIPA)[2][3].

Synthesizing these sterically hindered, heavily functionalized intermediates requires precise

control over electrophilic aromatic substitution, acyl chloride formation, and amidation. This

application note details the field-validated protocols for synthesizing the critical intermediates:

ATIPA, ATIPA-dichloride, and 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-

triiodoisophthalamide (ABDI)[4].
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Mechanistic Pathway & Synthetic Strategy
The synthesis begins with the nitration and subsequent reduction of isophthalic acid to yield 5-

aminoisophthalic acid. The critical transformation is the tri-iodination of the aromatic ring.

Because molecular iodine is a weak electrophile, an oxidative iodination strategy (using

and

) is employed to generate the highly reactive iodonium ion (

) in situ[5].

Following iodination, the dicarboxylic acid is converted to an acyl chloride using thionyl chloride

(

) with a tetraalkylammonium phase-transfer catalyst[6]. Finally, amidation with 3-amino-1,2-
propanediol constructs the hydrophilic side chains characteristic of non-ionic contrast media[4].
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Fig 1: Synthetic workflow from isophthalic acid to non-ionic contrast media.
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Experimental Protocols & Causality (E-E-A-T)
Synthesis of 5-Amino-2,4,6-triiodoisophthalic acid
(ATIPA)
Causality Insight: The reaction must be maintained at pH 1.0. Protonating the amino group (

) temporarily deactivates the ring slightly to prevent over-oxidation of the sensitive aniline
moiety, while the strong acidic environment is thermodynamically required to drive the
reduction of iodic acid (

) and oxidation of

into the active

electrophile[5].

Methodology:

Equip a 250 mL three-necked round-bottomed flask with a thermometer, reflux condenser,

and magnetic stirrer.

Dissolve 5-aminoisophthalic acid (3.86 g, 27.6 mmol) in 129.4 g of deionized water[5].

Adjust the pH to 1.0 using 96% sulfuric acid (approx. 2 mL)[5].

Add solid iodine (8.42 g, 33.2 mmol) and heat the suspension to 72 °C using an oil bath[5].

Using a syringe pump, slowly add an 18.65% (w/v) aqueous iodic acid solution (20 mL, 21.2

mmol) over 5.2 hours (rate: 3.8 mL/h)[5]. Critical Step: Slow addition prevents the

accumulation of unreacted oxidants which can degrade the aniline moiety.

Stir for an additional 1 hour at 72 °C[5].

Cool to room temperature and quench any residual iodine with a 20% (w/w) sodium bisulfite

solution until the mixture turns pale[5].

Filter the resulting pale pink solid, wash with cold water, and dry under vacuum to afford

ATIPA[5].
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Fig 2: Step-by-step iodination workflow for ATIPA synthesis.

Catalytic Chlorination to ATIPA-Dichloride
Causality Insight: Traditional chlorination using

with DMF as a catalyst often leads to the formation of formamidine side-products at the
unprotected 5-amino group. Utilizing a tetraalkylammonium salt (e.g., Aliquat 336) acts as a
phase-transfer catalyst and nucleophilic activator, allowing the reaction to proceed at lower
temperatures (70 °C) without protecting the amine[6].

Methodology:

Suspend ATIPA (50.0 g) in a dry reaction vessel[6].

Add a catalytic amount of Aliquat 336 (tetraoctylammonium chloride, 1-5 mol% relative to

ATIPA)[6].

Heat the mixture to 70 °C[6].

Dropwise, add thionyl chloride (approx. 3-4 molar equivalents) over 6 hours under

continuous stirring[6].

Maintain the reaction at 70 °C for an additional 4 hours until HCl/SO2 gas evolution

ceases[6].

Cool the mixture to room temperature and slowly add water to precipitate the product[6].

Seed the mixture with pure ATIPA-dichloride crystals if necessary, stir for 16 hours, filter, and

triturate with dichloromethane[6].

Dry under vacuum to yield ATIPA-dichloride[6].
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Amidation to 5-Amino-N,N'-bis(2,3-
dihydroxypropyl)-2,4,6-triiodoisophthalamide (ABDI)
Causality Insight: The amidation utilizes 3-amino-1,2-propanediol. N,N-dimethylacetamide

(DMA) is selected as the solvent because it perfectly solubilizes the highly polar polyol product

and acts as a mild acid scavenger, preventing the premature precipitation of hydrochloride salts

which can trap unreacted starting materials[4].

Methodology:

In a dry reactor, dissolve ATIPA-dichloride in N,N-dimethylacetamide (DMA)[4].

Slowly add an excess of 3-amino-1,2-propanediol (at least 2.2 equivalents) and a tertiary

amine base (e.g., triethylamine) to neutralize the generated HCl[4].

Maintain the reaction mixture at 20 °C to 40 °C for 12 hours to ensure complete N-acylation

while minimizing O-acylation side reactions[4].

Dilute the mixture and precipitate the product (ABDI) using a non-polar anti-solvent or by

controlled crystallization[4].

Filter and wash to obtain ABDI, the direct precursor for Iohexol[4].

Quantitative Data & CQA Summary
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Intermediat
e

Reaction
Type

Key
Reagents

Catalyst /
Additive

Typical
Yield

Critical
Quality
Attribute
(CQA)

ATIPA

Electrophilic

Aromatic

Iodination

,

,
None 82 - 95%

Mono/Di-iodo

impurities <

0.1%

ATIPA-Cl₂
Acyl Chloride

Formation

Tetraalkylam

monium salt

(e.g., Aliquat

336)

85 - 90%

Complete

conversion of

di-acid

ABDI Amidation

3-amino-1,2-

propanediol,

DMA, Base

None 80 - 85%

Control of O-

acylation

impurities

Troubleshooting & Scalability Insights
Iodination Impurities: If mono- or di-iodo impurities exceed 0.1%, it indicates insufficient

generation. Verify the syringe pump rate of

and ensure the pH strictly remains

throughout the reaction[3][5].

Chlorination Exotherms: The addition of

is highly exothermic and generates large volumes of acidic gas (

,

). For scale-up, ensure robust scrubbing systems (NaOH scrubbers) are in place and control
the dosing rate strictly based on the reactor's heat removal capacity[6].

Amidation Selectivity: O-acylation is a common side reaction if the temperature exceeds 40

°C during the addition of 3-amino-1,2-propanediol. Strict cryogenic cooling of the reactor
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jacket during the initial exothermic mixing phase is mandatory to preserve

chemoselectivity[4].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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